molecular formula C20H11Cl3N2O B15019817 2-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-6-amine

2-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-6-amine

Katalognummer: B15019817
Molekulargewicht: 401.7 g/mol
InChI-Schlüssel: XWOFEKBWXWAGGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring and multiple chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE typically involves the condensation of 2-(4-chlorophenyl)-1,3-benzoxazole with 2,4-dichlorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE
  • **(E)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE

Uniqueness

(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE is unique due to the presence of multiple chlorophenyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C20H11Cl3N2O

Molekulargewicht

401.7 g/mol

IUPAC-Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C20H11Cl3N2O/c21-14-4-1-12(2-5-14)20-25-18-8-7-16(10-19(18)26-20)24-11-13-3-6-15(22)9-17(13)23/h1-11H

InChI-Schlüssel

XWOFEKBWXWAGGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.